5,5'-Diamino-2,2'-dimethylazobenzene
Description
5,5'-Diamino-2,2'-dimethylazobenzene is an azobenzene derivative characterized by amino (-NH₂) groups at the 5 and 5' positions and methyl (-CH₃) groups at the 2 and 2' positions. The azo (-N=N-) linkage confers photoresponsive properties, while the amino groups enhance reactivity for further functionalization. The methyl groups introduce steric hindrance, influencing molecular packing and solubility.
Properties
CAS No. |
138805-29-5 |
|---|---|
Molecular Formula |
C14H16N4 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
3-[(5-amino-2-methylphenyl)diazenyl]-4-methylaniline |
InChI |
InChI=1S/C14H16N4/c1-9-3-5-11(15)7-13(9)17-18-14-8-12(16)6-4-10(14)2/h3-8H,15-16H2,1-2H3 |
InChI Key |
UHOJIEBXMNJROQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N)N=NC2=C(C=CC(=C2)N)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N)N=NC2=C(C=CC(=C2)N)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects: Nitro vs. Amino Derivatives
- 5,5'-Dinitro-2,2'-dimethylazobenzene (): Substituents: Nitro (-NO₂) at 5,5'; methyl at 2,2'. Physical Properties: Melting point (273°C), low solubility in alcohols and benzene. Reactivity: Nitro groups are electron-withdrawing, reducing basicity but enhancing thermal stability compared to amino analogs. Applications: Likely used in explosives or high-energy materials due to nitro groups .
- 5,5'-Diamino-2,2'-dimethylazobenzene: Substituents: Amino (-NH₂) at 5,5'; methyl at 2,2'. Inferred Properties: Higher solubility in polar solvents (e.g., DMF, acetic acid) due to amino groups; lower thermal stability than nitro analogs. Reactivity: Amino groups enable electrophilic substitution (e.g., diazotization, coupling reactions), making it suitable for dyes or coordination chemistry .
Table 1: Substituent Impact on Azobenzene Derivatives
| Compound | Substituents | Melting Point (°C) | Solubility | Key Reactivity |
|---|---|---|---|---|
| 5,5'-Dinitro-2,2'-dimethylazobenzene | NO₂ (5,5'), CH₃ (2,2') | 273 | Low in alcohols | Electron-deficient azo core |
| This compound | NH₂ (5,5'), CH₃ (2,2') | Not reported | High in polar solvents | Electrophilic substitution |
Positional Isomerism: 4,4' vs. 5,5' Substitution
Table 2: Positional Effects in Dimethylazobenzene Derivatives
| Compound | Substituent Positions | Melting Point (°C) | Key Difference |
|---|---|---|---|
| 4,4'-Dinitro-2,2'-dimethylazobenzene | NO₂ (4,4'), CH₃ (2,2') | 258 | Reduced steric hindrance |
| 5,5'-Dinitro-2,2'-dimethylazobenzene | NO₂ (5,5'), CH₃ (2,2') | 273 | Increased steric hindrance |
Structural Analogs in Coordination Chemistry
- 5,5'-Diamino-2,2'-bipyridine (): Structure: Bipyridine core with amino groups at 5,5'. Properties: Molecular weight 186.21 g/mol, density 1.3 g/cm³,沸点 432.8°C. Applications: Metal coordination (e.g., Ru/Ir complexes) for photocatalysis or porous polymers . Comparison: The bipyridine core lacks the azo group, reducing photoresponsiveness but enhancing chelation stability.
- 2',6'-Dimethylazobenzene (): Substituents: Methyl at 2',6'. Applications: DNA hybridization photoregulation due to thermo-stable isomerization. Comparison: Methyl groups at 2',6' positions improve photostability, whereas this compound’s amino groups may enable pH-responsive behavior .
Table 3: Coordination and Photoresponsive Properties
| Compound | Core Structure | Key Functional Groups | Applications |
|---|---|---|---|
| 5,5'-Diamino-2,2'-bipyridine | Bipyridine | NH₂ (5,5') | Metal coordination, COFs |
| This compound | Azobenzene | NH₂ (5,5'), CH₃ (2,2') | Photoresponsive materials |
| 2',6'-Dimethylazobenzene | Azobenzene | CH₃ (2',6') | DNA hybridization control |
Sulfonated and Halogenated Derivatives
- 4,4'-Diamino-5,5'-dimethylbiphenyl-2,2'-disulphonic acid (): Substituents: NH₂ (4,4'), CH₃ (5,5'), SO₃H (2,2'). Properties: High water solubility due to sulfonic acid groups. Applications: Dyes (e.g., Acid Red 89) and intermediates in polymer synthesis .
- 2,2',5,5'-Tetrachlorobenzidine (): Substituents: Cl (2,2',5,5'), NH₂ (4,4'). Hazard: Carcinogenic; used cautiously in industrial settings. Comparison: Chlorine substituents increase toxicity compared to methyl/amino groups in the target compound .
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